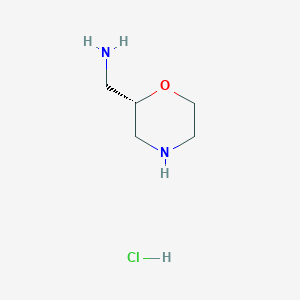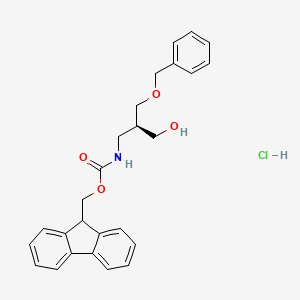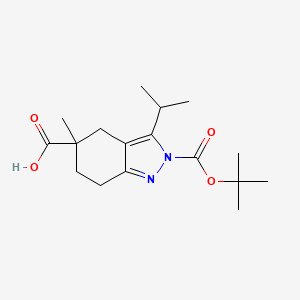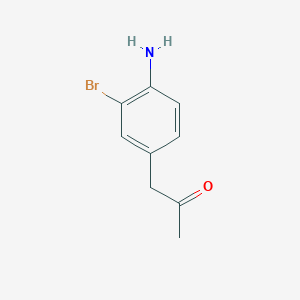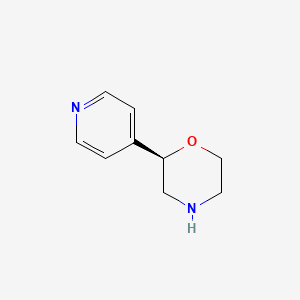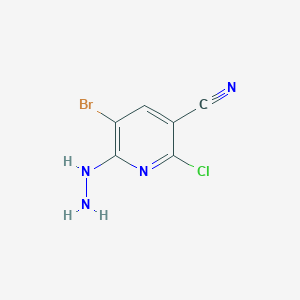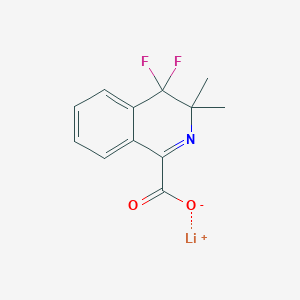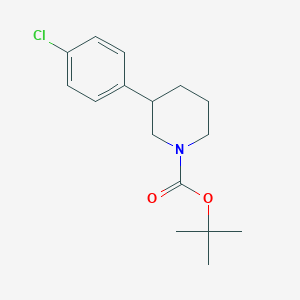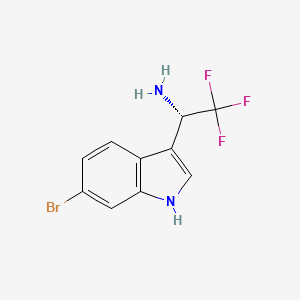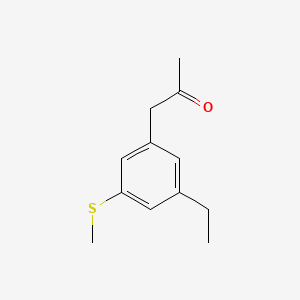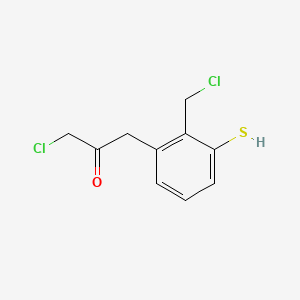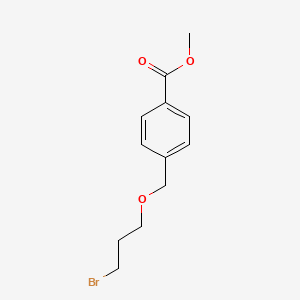
4-(3-Bromopropoxy)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropoxy)methyl benzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.12 g/mol . It is a colorless to pale yellow liquid with a distinctive odor . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
4-(3-Bromopropoxy)methyl benzoate can be synthesized through the reaction of methyl benzoate with 3-bromopropanol[2][2]. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions[2][2]. The reaction proceeds as follows:
Methyl benzoate+3-bromopropanol→4-(3-Bromopropoxy)methyl benzoate
Industrial production methods for this compound are similar, often involving large-scale batch reactions with optimized conditions to maximize yield and purity[2][2].
化学反応の分析
4-(3-Bromopropoxy)methyl benzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
科学的研究の応用
4-(3-Bromopropoxy)methyl benzoate has several applications in scientific research:
作用機序
The mechanism of action of 4-(3-Bromopropoxy)methyl benzoate involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic attack . This property allows the compound to participate in various substitution reactions, forming new chemical bonds and products .
類似化合物との比較
4-(3-Bromopropoxy)methyl benzoate can be compared with other similar compounds such as:
4-(3-Chloropropoxy)methyl benzoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
4-(3-Fluoropropoxy)methyl benzoate: Contains a fluorine atom, which affects its chemical properties and reactivity.
4-(3-Iodopropoxy)methyl benzoate: The iodine atom makes it more reactive in nucleophilic substitution reactions compared to the bromine derivative.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
methyl 4-(3-bromopropoxymethyl)benzoate |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)11-5-3-10(4-6-11)9-16-8-2-7-13/h3-6H,2,7-9H2,1H3 |
InChIキー |
IIEPJTHWXJSVBW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)COCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


